molecular formula C14H26N2S4 B12697721 5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione CAS No. 50530-43-3

5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B12697721
CAS No.: 50530-43-3
M. Wt: 350.6 g/mol
InChI Key: JGKULQMKNNNNKK-UHFFFAOYSA-N
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Description

5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes a thiadiazole ring substituted with a dodecyldithio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of dodecyl mercaptan with 2-amino-1,3,4-thiadiazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: The dodecyldithio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of lubricants and as an additive in materials to enhance their properties.

Mechanism of Action

The mechanism of action of 5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may play a role in its biological activity. Additionally, its sulfur-containing groups can interact with thiol groups in proteins, potentially affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Dodecyldihydro)-2(3H)-furanone: Another sulfur-containing heterocycle with similar applications.

    5-Hydroxy-2(5H)-furanone: Known for its reactivity and use in organic synthesis.

    2(3H)-Furanone: A related compound with different functional groups but similar structural features.

Uniqueness

5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione stands out due to its unique combination of a thiadiazole ring and a dodecyldithio group. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in fields requiring sulfur-containing compounds with specific reactivity and stability.

Properties

CAS No.

50530-43-3

Molecular Formula

C14H26N2S4

Molecular Weight

350.6 g/mol

IUPAC Name

5-(dodecyldisulfanyl)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C14H26N2S4/c1-2-3-4-5-6-7-8-9-10-11-12-18-20-14-16-15-13(17)19-14/h2-12H2,1H3,(H,15,17)

InChI Key

JGKULQMKNNNNKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSSC1=NNC(=S)S1

Origin of Product

United States

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